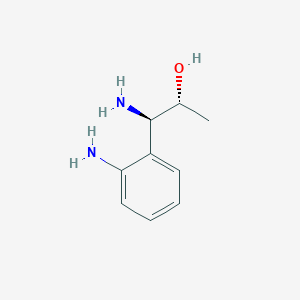
(1R,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL is a chiral compound with two amino groups and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL typically involves the reduction of corresponding ketones or the use of chiral catalysts to achieve the desired stereochemistry. Common reagents used in the synthesis include reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reduction processes, often using catalytic hydrogenation techniques to ensure high yield and purity. The reaction conditions are optimized to maintain the stereochemistry and prevent racemization.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and substituted amines, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
(1R,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (1R,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-1-Amino-1-(2-aminophenyl)propan-2-OL: A stereoisomer with different biological activity.
1-Amino-2-phenylpropan-2-OL: Lacks the additional amino group, leading to different reactivity and applications.
2-Amino-1-phenylpropan-1-OL: Another structural isomer with distinct properties.
Uniqueness
(1R,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its dual amino groups and hydroxyl group make it versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(1R,2R)-1-amino-1-(2-aminophenyl)propan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,10-11H2,1H3/t6-,9+/m1/s1 |
Clé InChI |
VDWXMALBALMJRC-MUWHJKNJSA-N |
SMILES isomérique |
C[C@H]([C@@H](C1=CC=CC=C1N)N)O |
SMILES canonique |
CC(C(C1=CC=CC=C1N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















